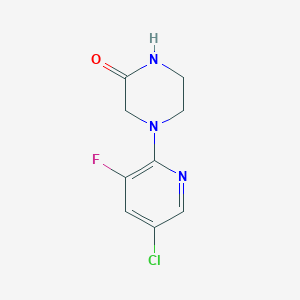![molecular formula C11H13F3O B2855796 (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol CAS No. 2248172-03-2](/img/structure/B2855796.png)
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol: is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(2,2,2-Trifluoroethyl)benzene.
Grignard Reaction: The 3-(2,2,2-Trifluoroethyl)benzene undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Chemistry:
Synthesis of Fluorinated Compounds: The trifluoroethyl group makes this compound valuable in the synthesis of other fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition due to its unique structure, which may interact with specific enzymes.
Medicine:
Drug Development: Its fluorinated nature can enhance the metabolic stability and bioavailability of potential drug candidates.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as increased hydrophobicity or chemical resistance.
作用機序
The mechanism of action of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol involves its interaction with molecular targets through its trifluoroethyl group. This group can form strong interactions with various biomolecules, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application, but generally, the trifluoroethyl group enhances the compound’s binding affinity and specificity.
類似化合物との比較
- (2R)-2-[3-(2,2,2-Difluoroethyl)phenyl]propan-1-ol
- (2R)-2-[3-(2,2,2-Trifluoromethyl)phenyl]propan-1-ol
- (2R)-2-[3-(2,2,2-Trifluoroethoxy)phenyl]propan-1-ol
Comparison:
- Uniqueness: The presence of the trifluoroethyl group in (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its difluoroethyl and trifluoromethyl analogs.
- Reactivity: The trifluoroethyl group can influence the compound’s reactivity in chemical reactions, making it more suitable for specific synthetic applications.
- Applications: The unique properties of this compound make it particularly valuable in fields requiring high chemical stability and specific interactions with biological targets.
特性
IUPAC Name |
(2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8,15H,6-7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNSWAGQPFYXGU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC(=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC(=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-ethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2855714.png)




![2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2855720.png)

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2855725.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate](/img/structure/B2855727.png)
![N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2855730.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2855733.png)
![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2855734.png)

